molecular formula C15H14N2O4S B3918246 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate

4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate

Cat. No. B3918246
M. Wt: 318.3 g/mol
InChI Key: TVOZKBCAUWDZOY-LFIBNONCSA-N
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Description

4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate, also known as PSCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSCA is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a key role in regulating insulin signaling and glucose metabolism.

Scientific Research Applications

4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. PTP1B inhibitors like 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate have been shown to improve insulin sensitivity and glucose metabolism in animal models, making them potential candidates for the treatment of type 2 diabetes and related metabolic disorders. In addition, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.

Mechanism of Action

4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate acts as a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose metabolism. By inhibiting PTP1B, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate enhances insulin signaling and glucose uptake in cells, leading to improved glucose metabolism and insulin sensitivity. In addition, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects:
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been shown to have a variety of biochemical and physiological effects in animal models and cell culture studies. In particular, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice, as well as reduce body weight and adiposity. In addition, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate is its potent and selective inhibition of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds. One area of interest is the development of more potent and selective PTP1B inhibitors, which could have even greater therapeutic potential for the treatment of diabetes and related metabolic disorders. In addition, further studies are needed to elucidate the mechanisms underlying the anti-cancer properties of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds, and to determine their potential for use in cancer therapy. Finally, more research is needed to explore the potential applications of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds in other areas of scientific research, such as neuroscience and immunology.

properties

IUPAC Name

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-12(18)21-14-9-7-13(8-10-14)11-16-17-22(19,20)15-5-3-2-4-6-15/h2-11,17H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOZKBCAUWDZOY-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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